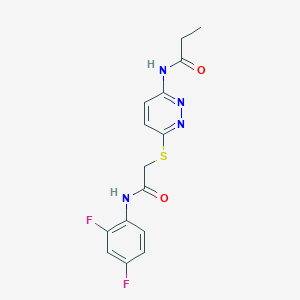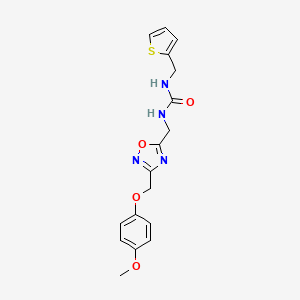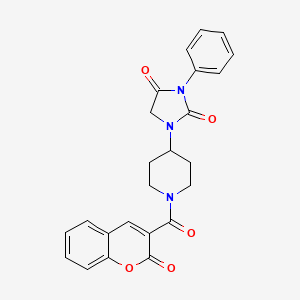![molecular formula C7H13ClN2O B2634754 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride CAS No. 1190927-48-0](/img/structure/B2634754.png)
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride is a chemical compound known for its unique bicyclic structure. It is commonly used in various scientific research fields due to its stability and reactivity. This compound is often utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride typically involves the reaction of a bicyclic amine with an acylating agent. One common method includes the use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane as a starting material, which is then reacted with ethanoyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride is widely used in scientific research, including:
Chemistry: As an intermediate in organic synthesis and as a catalyst in certain reactions.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure allows for high affinity and specificity in these interactions, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
- (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Uniqueness
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride is unique due to its specific ethanone group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .
Eigenschaften
CAS-Nummer |
1190927-48-0 |
|---|---|
Molekularformel |
C7H13ClN2O |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5(10)9-4-6-2-7(9)3-8-6;/h6-8H,2-4H2,1H3;1H |
InChI-Schlüssel |
UMRRKGGLUTWXFI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2CC1CN2.Cl |
Kanonische SMILES |
CC(=O)N1CC2CC1CN2.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate](/img/structure/B2634675.png)

![N-[3-(1-benzofuran-2-yl)propyl]-2-bromobenzamide](/img/structure/B2634680.png)
![N-[(2-Methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-ynamide](/img/structure/B2634682.png)
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2634683.png)
![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2634684.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2634686.png)
![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid](/img/structure/B2634691.png)



